molecular formula C31H64 B14453851 3,9-Dimethylnonacosane CAS No. 73189-61-4

3,9-Dimethylnonacosane

Cat. No.: B14453851
CAS No.: 73189-61-4
M. Wt: 436.8 g/mol
InChI Key: NDOVDOYSHIGRRI-UHFFFAOYSA-N
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Description

3,9-Dimethylnonacosane is a hydrocarbon compound with the molecular formula C₃₁H₆₄. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to a nonacosane backbone. This compound is notable for its role in the cuticular hydrocarbons of various insects, where it functions as a component of pheromones and other signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dimethylnonacosane typically involves the alkylation of long-chain hydrocarbons. One common method is the C-alkylation of ethyl acetoacetate, followed by ionic hydrogenation and decarboxylation reactions.

Industrial Production Methods: These include catalytic hydrogenation and alkylation processes, often conducted under high pressure and temperature to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,9-Dimethylnonacosane primarily undergoes oxidation and substitution reactions. These reactions are facilitated by the presence of methyl groups, which can be targeted by various reagents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,9-Dimethylnonacosane has several applications in scientific research, particularly in the fields of chemistry, biology, and entomology.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,9-Dimethylnonacosane is primarily related to its role as a signaling molecule in insects. It interacts with specific receptors on the insect cuticle, triggering behavioral responses such as mating and aggregation. The molecular targets include cuticular hydrocarbon receptors and pheromone-binding proteins, which facilitate the recognition and response to the compound .

Comparison with Similar Compounds

Uniqueness: 3,9-Dimethylnonacosane is unique due to its specific methyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to function effectively as a pheromone component in certain insect species, differentiating it from other dimethylalkanes .

Properties

CAS No.

73189-61-4

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

3,9-dimethylnonacosane

InChI

InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-31(4)29-26-23-25-27-30(3)6-2/h30-31H,5-29H2,1-4H3

InChI Key

NDOVDOYSHIGRRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC

Origin of Product

United States

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